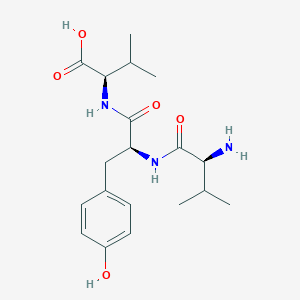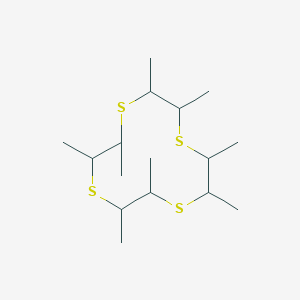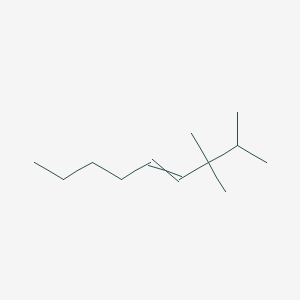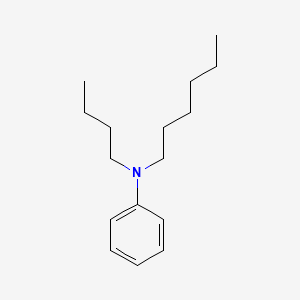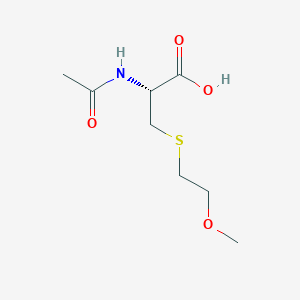
N-Acetyl-S-(2-methoxyethyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-methoxyethyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxyethyl group attached to the sulfur atom of the cysteine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the methoxyethyl group. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis include acetic anhydride for acetylation and methoxyethyl chloride for the introduction of the methoxyethyl group. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yield and purity, and may involve additional purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of this compound.
科学研究应用
N-Acetyl-S-(2-methoxyethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
作用机制
The mechanism of action of N-Acetyl-S-(2-methoxyethyl)-L-cysteine involves its interaction with molecular targets and pathways within cells. The acetyl and methoxyethyl groups may influence the compound’s ability to interact with enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can be compared with other cysteine derivatives, such as N-Acetyl-L-cysteine and S-Methyl-L-cysteine. While these compounds share some structural similarities, this compound is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
- N-Acetyl-L-cysteine
- S-Methyl-L-cysteine
- S-Ethyl-L-cysteine
属性
CAS 编号 |
64349-12-8 |
|---|---|
分子式 |
C8H15NO4S |
分子量 |
221.28 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI 键 |
BIYPAUDOMDPWCS-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCCOC)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCCOC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


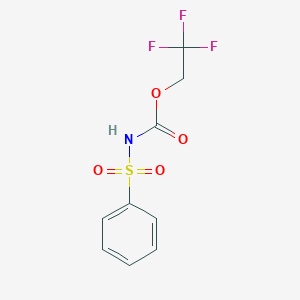
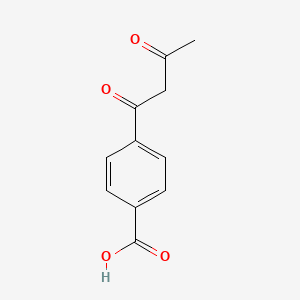
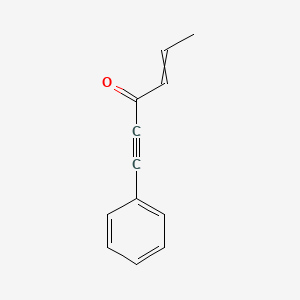

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
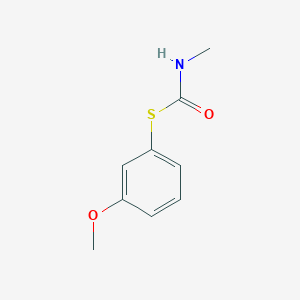
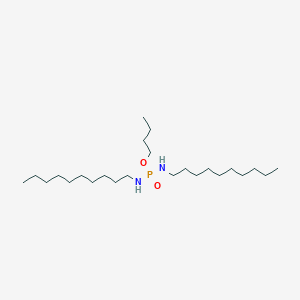
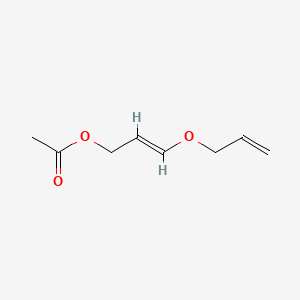
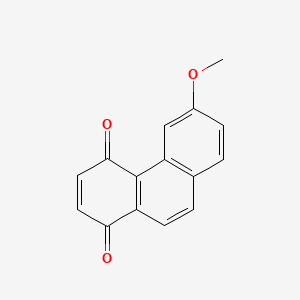
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
